L-Mannose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BXKVDMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884248 | |
| Record name | L-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-80-5 | |
| Record name | L-Mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Mannose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANNOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical and Conformational Analyses of L Mannose in Research Contexts
Advanced Spectroscopic Characterization for L-Mannose Configuration Elucidation
Computational Modeling and Molecular Dynamics Simulations of this compound Conformations
Computational modeling and molecular dynamics (MD) simulations are indispensable for understanding the dynamic conformational landscape of this compound and its derivatives. These methods allow researchers to explore energetically accessible conformations, analyze their stability, and simulate interactions with other biomolecules in a time-resolved manner.
MD simulations are widely used to derive allowed conformations for carbohydrates, including mannose, and to refine models of their complexes with proteins nih.govcore.ac.uk. For instance, studies on mannose-binding proteins have utilized MD simulations to understand the conformations of bound oligosaccharides and the role of hydrogen bonds in binding nih.govcore.ac.uk. These simulations can indicate which specific linkages or hydroxyl group orientations are significantly populated in bound states versus free solution nih.gov.
Advanced MD techniques, such as replica-exchange molecular dynamics (REMD), are employed for comprehensive conformational analysis of complex high-mannose oligosaccharides, providing detailed insights into glycosidic torsion angles and the influence of solvation on preferred conformations researchgate.net. Computational studies have also investigated the free energy barriers associated with the dissociation of mannose from protein binding sites, providing a deeper understanding of binding affinities and dynamics acs.org.
Density Functional Theory (DFT) calculations complement MD simulations by providing high-level quantum mechanical insights into molecular geometries and electronic properties. DFT can be used to obtain ensembles of low-energy conformers and calculate spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data for validation mdpi.com. The integration of MD simulations with methods like the Perturbed Matrix Method (PMM) allows for the theoretical modeling of spectroscopic data, such as ECD spectra, by accounting for explicit solvent molecules and conformational fluctuations mdpi.com.
A summary of typical computational parameters used in MD simulations for carbohydrate analysis is provided in the table below:
| Parameter Type | Specific Parameter/Method | Application/Context | Reference |
| Force Field | GLYCAM parameter set | Carbohydrate simulations | core.ac.uk |
| Solvation | TIP3P water model | Explicit solvent inclusion | acs.org |
| Simulation Software | AMBER | Minimization, simulated annealing, MD | core.ac.uk |
| Analysis | Essential Dynamics (ED) | Extracting relevant conformations | mdpi.com |
| Free Energy | ABF method | Dissociation free energy barriers | acs.org |
Comparative Stereochemistry: this compound versus D-Mannose and Other L-Hexoses
Epimers: Sugars that differ in configuration at only one chiral center (excluding the anomeric carbon) are called epimers bu.edukamrupcollege.co.in. For example, D-Mannose is a C2-epimer of D-Glucose (CID 5793) bu.edukamrupcollege.co.in. Similarly, this compound would be a C2-epimer of L-Glucose (CID 92837).
Diastereomers: Stereoisomers that are not mirror images of each other are diastereomers and possess different physical properties bu.edukamrupcollege.co.in. D-Mannose and D-Galactose (CID 6036) are diastereomers because they differ at more than one chiral center bu.edukamrupcollege.co.in. This relationship holds true for their L-counterparts: this compound and L-Galactose (CID 92838) are also diastereomers.
The full set of hexose (B10828440) aldoses includes eight D-isomers and eight L-isomers, each having a unique stereochemical arrangement. The D-series includes D-Allose (CID 100412), D-Altrose (CID 92834), D-Glucose (CID 5793), D-Mannose (CID 6251), D-Gulose (CID 92835), D-Idose (CID 92836), D-Galactose (CID 6036), and D-Talose (CID 92839). Their L-enantiomers are L-Allose (CID 100413), L-Altrose (CID 92833), L-Glucose (CID 92837), this compound (CID 100414), L-Gulose (CID 92840), L-Idose (CID 92841), L-Galactose (CID 92838), and L-Talose (CID 92842).
While D-glucose, D-mannose, and D-galactose are relatively abundant and inexpensive, certain L-stereochemistries, including this compound, have historically been less accessible for synthesis acs.org. However, advancements in synthetic chemistry have provided pathways to these rare sugars, for instance, this compound can be derived from L-lyxose (CID 92844) or L-arabinose (CID 92843) acs.org.
Naturally occurring L-sugars, though less common than D-sugars, play specific biological roles. Examples include L-Fucose (6-deoxy-L-galactose, CID 100415) and L-Rhamnose (6-deoxy-L-mannose, CID 100416), which are found in various natural products and glycoconjugates mdpi.com. The presence of L-sugars, such as this compound derivatives, in biological contexts often implies specific recognition processes due to their distinct chiral properties researchgate.net.
The following table summarizes the stereochemical relationships of this compound with other hexoses:
| Sugar Name | Relationship to this compound | PubChem CID |
| D-Mannose | Enantiomer | 6251 |
| L-Glucose | C2-Epimer | 92837 |
| L-Galactose | Diastereomer | 92838 |
| L-Altrose | Diastereomer | 92833 |
| L-Talose | Diastereomer | 92842 |
| L-Gulose | Diastereomer | 92840 |
| L-Idose | Diastereomer | 92841 |
| L-Allose | Diastereomer | 100413 |
| L-Arabinose | Precursor (pentose) | 92843 |
| L-Lyxose | Precursor (pentose) | 92844 |
| L-Fucose | 6-deoxy-L-galactose | 100415 |
| L-Rhamnose | 6-deoxy-L-mannose | 100416 |
Synthetic and Biotechnological Methodologies for L Mannose and Its Derivatives
Chemical Synthesis Routes for L-Mannose Production in Research
Chemical synthesis offers precise control over stereochemistry and functional group manipulation, enabling the creation of this compound and its protected derivatives.
Diastereoselective and enantioselective dihydroxylation reactions represent a powerful strategy for the de novo synthesis of this compound. A notable approach involves the use of the Sharpless catalytic asymmetric dihydroxylation reaction. This method has been successfully applied to vinylfuran, yielding diols with high enantioexcess. These resulting diols can then be stereoselectively transformed into protected D- or this compound through a five-step sequence, achieving an approximate 39% yield from furfural. nih.govmdpi.comacs.orgacs.org Dihydroxylation, in general, is a process that converts an alkene into a vicinal diol, often utilizing high-oxidation-state transition metals, such as osmium, as catalysts with a stoichiometric oxidant. wikipedia.org
This compound can be synthesized through stereoselective conversions starting from other readily available L-sugars or even D-sugars. One efficient route involves starting from D-glucose. This strategy entails switching the functional groups at the C1 and C5 positions of D-glucose to first obtain L-glucose via a C-glycoside intermediate. Subsequently, this compound and L-galactose derivatives can be prepared from the orthogonally protected L-glucose using the Lattrell–Dax method, achieving good yields. cornell.eduresearchgate.net
Another versatile route begins with a heterocyclic homologating agent and 2,3-O-isopropylidene-L-glyceraldehyde, which leads to the formation of a 2,3-unsaturated-L-pyranoside. This intermediate can then be suitably functionalized to yield this compound and L-altrose. acs.orgsigmaaldrich.cn Furthermore, this compound can be synthesized from 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in four to six steps, incorporating stereoselective hydroboration and hydrogenation of olefins as key steps. researchgate.net Epimerization of D-sugars also provides a pathway; for instance, unprotected methyl glucoside can undergo selective epimerization to methyl mannoside using Wilkinson's catalyst. thieme-connect.com
The synthesis of orthogonally protected this compound derivatives is crucial for complex carbohydrate synthesis, allowing selective deprotection and further functionalization. An efficient route for such derivatives, including this compound, has been developed starting from a heterocyclic homologating agent and 2,3-O-isopropylidene-L-glyceraldehyde. This pathway generates a 2,3-unsaturated-L-pyranoside intermediate that can be selectively functionalized. acs.orgsigmaaldrich.cn Additionally, the synthesis of orthogonally protected this compound derivatives from D-glucose, as described above, also serves this purpose. cornell.eduresearchgate.net Specific synthetic schemes for orthogonally protected mannose derivatives have been reported, often involving multiple steps of protection, functionalization, and deprotection. researchgate.net
While "poly-L-mannose" as a homopolymer is less commonly discussed, the synthesis of mannose-containing glycopolymers, often referred to as "mannosylated poly(L-Lys)" or "poly(mannose-co-Ala)," is an active area of research for various applications. These materials are typically synthesized by incorporating mannose units into a polymer backbone, often through the polymerization of functionalized amino acid N-carboxyanhydrides (NCAs). For example, mannose-6-phosphonate-serine N-carboxyanhydride (NCA) and mannose-NCA have been used in polymerization reactions to create poly(mannose-6-phosphate-co-Ala) and poly(mannose-co-Ala) respectively. researchgate.net
Glycopolypeptides, which are polypeptides with saccharide moieties like mannose, are prepared for biomedical applications, such as interacting with biological systems. escholarship.org The synthesis of polyamino acids, including poly-L-lysine (PLL), often proceeds via ring-opening polymerization (ROP) of α-amino acid NCAs. sigmaaldrich.comnih.gov D-mannose-bearing glyco-Lys NCAs can be synthesized and then polymerized to yield mannosylated poly(L-Lys) with high glycan densities. These glycopolypeptides are water-soluble and can adopt α-helical structures. escholarship.org Research has also shown that the intrinsic rigidity and linear conformation of mannose-derived polyol backbones are retained in "click" products, suggesting their utility in polymer science and material applications, such as rod-coil block copolymers or liquid crystal systems. rsc.org
Enzymatic and Biocatalytic Production of this compound
Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for this compound production, often leveraging the specificity of biological catalysts.
Enzymatic and biocatalytic approaches utilize enzymes, either purified, in cell lysates, or as whole cells, to convert substrates into desired products. acs.org A key strategy involves isomerization and epimerization reactions.
Mannose 2-epimerase (MEase) is a significant biocatalyst for the production of D-mannose from D-glucose. A novel MEase identified from Runella zeae DSM 19591 has been characterized for this bioconversion. The purified enzyme demonstrated a conversion ratio of 23.14% of D-mannose from 500 g/L of D-glucose over 48 hours. When expressed in Bacillus subtilis WB600, the recombinant whole cells achieved a comparable conversion ratio of 22.8% from the same D-glucose concentration. bohrium.com
Table 1: D-Mannose Production by Runella zeae D-Mannose 2-Epimerase
| Catalyst Type | Substrate (D-Glucose) | Product (D-Mannose) | Conversion Ratio | Reaction Time |
| Purified Enzyme | 500 g/L | 115.7 g/L | 23.14% | 48 hours |
| Recombinant B. subtilis Whole Cells | 500 g/L | 114.0 g/L | 22.8% | 28 hours |
| bohrium.com |
Another enzymatic pathway for mannose production from raw materials involves a two-stage process: an initial alkaline hydrolysis to yield glucose and fructose (B13574), followed by enzymatic conversion using glucose isomerase and mannose isomerase. mdpi.com
The "Izumoring strategy" is a broader enzymatic approach for interconverting various aldoses and ketoses, involving enzymes like ketose 3-epimerase (KEase) and aldose isomerase (AIase). While examples often show L-glucose production from D-glucose, the underlying principles of enzymatic epimerization and isomerization are applicable to this compound generation. acs.orgresearchgate.net Furthermore, GDP-mannose 3,5-epimerase (GM35E) catalyzes the reversible interconversion of GDP-D-mannose towards GDP-L-galactose, highlighting the enzymatic potential for L-sugar generation through epimerization. nih.gov Alpha-L-rhamnosidase has also been implicated in the production of this compound through the hydrolysis of natural glycosides. researchgate.net
Engineered Microbial Systems for this compound Biosynthesis
Engineered microbial systems, particularly using bacteria like Escherichia coli (E. coli) and yeasts such as Saccharomyces cerevisiae, have been developed for the biosynthesis of this compound derivatives. While D-mannose is a common monosaccharide in N-linked glycosylation and can be produced from glucose in human metabolism, the specific biosynthesis of this compound itself in engineered systems often focuses on its activated forms or derivatives due to their biological relevance wikipedia.org.
For instance, Escherichia coli has been metabolically engineered to synthesize guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose) from externally supplied mannose (D-mannose) by deleting the manA gene, which encodes phosphomannose isomerase. This modification prevents the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287), thereby channeling mannose towards GDP-mannose synthesis. E. coli naturally produces GDP-mannose, primarily for the synthesis of colanic acid via GDP-L-fucose nih.gov. Key enzymes involved in this pathway include phosphomannomutase (encoded by cpsG) and mannose-1-phosphate guanylyltransferase (encoded by cpsB), which ensure the formation of GDP-mannose nih.gov.
Furthermore, Saccharomyces cerevisiae strains have been engineered to produce GDP-L-fucose from their inherent cytosolic GDP-mannose pool. This is achieved by expressing E. coli genes, specifically gmd (encoding GDP-mannose-4,6-dehydratase) and wcaG (encoding GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase/4-reductase, also known as GDP-L-fucose synthase). This recombinant yeast strain can produce GDP-L-fucose without external GDP-mannose supplementation, demonstrating a viable microbial route for an this compound derivative nih.gov.
Cell-Free Enzymatic Cascades for this compound Production
Cell-free enzymatic cascades offer a highly controlled environment for the production of this compound and its activated forms, circumventing the complexities of cell culture and metabolism. These systems leverage purified enzymes to catalyze sequential reactions, leading to the desired product.
One notable example is the cell-free synthesis and continuous regeneration of GDP-mannose from mannose and polyphosphate. This cascade typically involves five enzymes: glucokinase (Glk), phosphomannomutase (ManB), mannose-1-phosphate-guanylyltransferase (ManC), inorganic pyrophosphatase (PmPpA), and 1-domain polyphosphate kinase 2 (1D-Ppk2). These enzymes, often expressed in E. coli and purified, enable efficient GDP-mannose production under optimized conditions, including specific pH, temperature, and cofactor concentrations nih.govnih.gov. This approach has achieved a GDP-mannose yield of 71% relative to the initial GDP concentration nih.gov.
Additionally, multi-enzyme cascades have been developed for the in vitro synthesis of guanosine diphosphate L-fucose (GDP-L-fucose), a crucial nucleotide sugar derived from GDP-mannose. One such cascade can produce GDP-L-fucose from guanosine and fucose. A more complex cascade, comprising ten enzymes and eleven reactions, was designed to synthesize GDP-L-fucose from mannose, guanosine, polyphosphate, and L-glutamine, achieving a reaction yield of 72% mpg.de. These cell-free systems offer advantages in terms of cost reduction by utilizing inexpensive precursors and providing a platform for efficient nucleotide sugar regeneration, which can be coupled with glycosyltransferase reactions for further glycoengineering applications nih.govmpg.de.
Derivatization Strategies for this compound in Functional Studies
The derivatization of this compound is crucial for synthesizing specialized tools to investigate its biological roles and interactions.
Synthesis of this compound Conjugates for Targeted Research Applications
This compound conjugates are designed to interact with specific biological targets, enabling detailed research into carbohydrate-mediated processes. The synthesis of such conjugates often involves linking this compound to various backbones or functional groups. For instance, this compound-containing glyco-oligoamides have been synthesized to explore the role of hydrogen-bonding donor centers of carbohydrates in their recognition by DNA researchgate.net. These conjugates allow for the study of distinct recognition properties when interacting with biological macromolecules.
While much research on mannose conjugates for targeted applications focuses on D-mannose due to its prevalence in mammalian systems (e.g., high-affinity mannose receptor ligands for macrophage targeting or improving pharmacokinetics of therapeutics) ahajournals.orggoogle.comwustl.edu, the principles of conjugation are transferable to this compound. The specific stereochemistry of this compound can confer unique binding specificities, making its conjugates valuable for probing distinct biological pathways or receptors that may preferentially recognize the L-configuration.
Preparation of this compound-Containing Biochemical Reagents
This compound itself is available as a biochemical reagent, with high purity grades (e.g., 99+%) suitable for research applications genome.jp. Beyond the monosaccharide, this compound-containing biochemical reagents are developed as probes for studying complex biological interactions.
For example, mannose-functionalized nanomaterials, such as graphene oxide and quantum dots, have been developed as multivalent probes. These probes are utilized in sensitive assays, such as Förster resonance energy transfer (FRET), to study multivalent protein-ligand interactions, including those involving receptors like DC-SIGN, which recognize mannose-containing glycans rsc.orgnih.gov. While these examples often use general mannose, the methodology is applicable to this compound to create specific probes for systems where this compound recognition is critical. The design of minimalist photo-reactive probes conjugated with mannose also represents an area for developing tools to capture carbohydrate-dependent protein interactions in chemical biology researchgate.net. These reagents enable researchers to visualize, track, and analyze the dynamics and localization of specific glycans on cell surfaces or within biological systems acs.org.
L Mannose in Glycobiology Research: Specific Recognition and Functional Studies
L-Mannose as a Component of Glycoconjugates in Specialized Systems
This compound is not a common component of mammalian glycans, which are predominantly composed of D-configuration sugars, with the notable exception of L-fucose. However, its 6-deoxy derivative, L-rhamnose, is frequently found in the glycoconjugates of bacteria, archaea, plants, and fungi. biorxiv.org In bacteria, L-rhamnose is a key constituent of various cell surface polysaccharides, including lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. biorxiv.orgnih.gov For instance, the O-antigen of Salmonella enterica and the capsular polysaccharide of Streptococcus pneumoniae are known to contain L-rhamnose. nih.govplos.org The biosynthesis of dTDP-L-rhamnose, the activated precursor for its incorporation into glycans, is a conserved pathway in many bacteria and is essential for their viability and virulence, making it an attractive target for therapeutic intervention. biorxiv.org In archaea, such as Halobacterium salinarum, this compound has been identified as part of the N-linked pentasaccharide that decorates the S-layer glycoprotein (B1211001). nih.gov
Research on this compound-Containing Glycans in Immunological Contexts
The most significant immunological research involving an this compound derivative focuses on 6-deoxy-L-mannose, more commonly known as L-rhamnose.
Since L-rhamnose is not synthesized by humans, its presence on the surface of bacteria and other microbes makes it a non-self antigen, capable of eliciting an immune response. nih.gov Indeed, humans have naturally occurring antibodies that recognize L-rhamnose. nih.govnih.govacs.orgresearchgate.net These anti-rhamnose antibodies are among the most abundant anti-carbohydrate antibodies in human serum, even more so than the well-known anti-α-Gal antibodies. nih.govnih.govacs.org
Research has shown that these endogenous anti-rhamnose antibodies can be harnessed for therapeutic purposes, such as in cancer immunotherapy. rsc.orgnih.gov By conjugating L-rhamnose to tumor-associated antigens or to the surface of cancer cells, these "antibody-recruiting molecules" can direct the host's pre-existing anti-rhamnose antibodies to the tumor, leading to immune-mediated destruction of the cancer cells. rsc.orgnih.gov
| Characteristic | Finding | Reference |
|---|---|---|
| Abundance | Among the most common natural anti-carbohydrate antibodies in human serum, often more abundant than anti-α-Gal antibodies. | nih.govnih.govacs.org |
| Isotypes | Predominantly IgM, with significant levels of IgG1 and IgG3. | nih.govacs.org |
| Affinity | Generally possess high affinity for the L-rhamnose epitope. | nih.gov |
| Immunological Role | Can be recruited to target cells displaying L-rhamnose, leading to complement-mediated cytotoxicity and enhanced antigen presentation. | nih.gov |
The immunogenicity of L-rhamnose-containing polysaccharides from bacteria like Streptococcus pneumoniae is also a key aspect of vaccine development. plos.org L-rhamnose often forms an immunodominant part of the epitope recognized by protective antibodies elicited by polysaccharide vaccines. plos.org Understanding the fine specificity of these antibody-glycan interactions is crucial for designing more effective carbohydrate-based vaccines.
This compound in the Context of Innate Immune Receptors (e.g., Mannose Receptor)
In the field of glycobiology, the specific recognition of carbohydrate structures by innate immune receptors is a cornerstone of host defense. Among these, the Mannose Receptor (CD206) stands out as a key pattern recognition receptor (PRR) that exemplifies the importance of specific sugar moieties in distinguishing self from non-self. wikipedia.org This receptor, primarily expressed on the surface of macrophages and immature dendritic cells, plays a critical role in the initial detection and clearance of a wide array of pathogens. wikipedia.orgnih.gov
The Mannose Receptor is a C-type lectin, a class of proteins that bind to carbohydrates in a calcium-dependent manner. frontiersin.org Its structure features multiple C-type lectin domains (CTLDs), which are responsible for recognizing and binding to specific glycan structures frequently found on the surface of microorganisms but not typically exposed on host cells. frontiersin.orgnih.gov This recognition is a fundamental process in both innate and adaptive immunity. wikipedia.org
The specificity of the Mannose Receptor is crucial to its function. The CTLDs recognize terminal residues of specific monosaccharides, including D-mannose, N-acetylglucosamine (GlcNAc), and L-fucose. wikipedia.orgfrontiersin.org Research into the receptor's binding affinity has revealed a distinct preference hierarchy among these sugars. Notably, L-fucose often demonstrates the highest affinity, followed by D-mannose and then N-acetylglucosamine. nih.govnih.gov L-fucose is a 6-deoxy-L-galactose and is structurally related to this compound. This high affinity for L-fucose and D-mannose highlights the receptor's ability to precisely identify microbial surfaces, as these sugars are common components of bacterial and fungal cell walls, as well as viral envelopes. frontiersin.orgnih.gov
| Characteristic | Description | References |
|---|---|---|
| Receptor Name | Mannose Receptor (MR), CD206 | wikipedia.orgnih.gov |
| Receptor Type | C-type lectin; Pattern Recognition Receptor (PRR) | wikipedia.orgfrontiersin.org |
| Primary Cell Types | Macrophages, immature dendritic cells, liver sinusoidal endothelial cells | wikipedia.orgnih.gov |
| Primary Ligands | Terminal L-fucose residues | nih.govnih.gov |
| Terminal D-mannose residues | wikipedia.orgfrontiersin.org | |
| Terminal N-acetylglucosamine (GlcNAc) residues | wikipedia.orgfrontiersin.org | |
| Binding Requirement | Calcium (Ca²⁺) dependent | nih.govnih.gov |
The binding of L-fucose or D-mannose-containing glycans to the Mannose Receptor initiates a cascade of functional responses essential for host defense. One of the primary outcomes is the internalization of the bound pathogen through endocytosis or phagocytosis. nih.govresearchgate.net This process sequesters the microorganism within the immune cell, leading to its transport to lysosomes for degradation. wikipedia.org
Furthermore, the role of the Mannose Receptor extends beyond simple pathogen clearance; it serves as a critical link between the innate and adaptive immune systems. nih.gov After internalizing a pathogen, the macrophage or dendritic cell processes the microbial antigens. These antigens are then presented on Major Histocompatibility Complex (MHC) molecules to T cells, initiating a more specific and robust adaptive immune response. wikipedia.orgnih.gov This antigen presentation is vital for developing immunological memory. wikipedia.org
Detailed research has identified numerous pathogens that are recognized by the Mannose Receptor through the mannose and fucose residues on their surfaces. This interaction is a key factor in the immune response to a variety of infectious agents.
| Pathogen | Recognized Glycan Structure | Functional Outcome | References |
|---|---|---|---|
| Mycobacterium tuberculosis | Mannosylated lipoarabinomannan (LAM) | Phagocytosis, antigen presentation, potential exploitation by pathogen for entry | wikipedia.orgfrontiersin.orgnih.govtheopenscholar.com |
| Candida albicans (Fungus) | Mannans on the cell surface | Phagocytosis and clearance | wikipedia.orgfrontiersin.orgmdpi.com |
| Pneumocystis carinii (Fungus) | Mannose-rich glycoproteins | Phagocytosis | wikipedia.orgnih.govmdpi.com |
| Leishmania donovani (Protozoan) | Mannose-containing surface glycans | Internalization by macrophages | wikipedia.orgfrontiersin.org |
| Streptococcus pneumoniae (Bacterium) | Mannose-containing surface components | Recognition and clearance | nih.govmdpi.com |
| Human Immunodeficiency Virus (HIV) | Mannose-rich envelope glycoproteins (e.g., gp120) | May limit infection through clearance | nih.gov |
Analytical Methodologies for L Mannose Quantification and Characterization in Research Samples
High-Performance Liquid Chromatography (HPLC) for L-Mannose Analysis
High-Performance Liquid Chromatography stands as a robust and widely utilized technique for the separation and quantification of monosaccharides, including this compound. The principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitive detection of this compound.
Several HPLC configurations have been successfully applied to this compound analysis. For instance, anion-exchange chromatography is a common approach for separating underivatized monosaccharides. In one such method, an anion-exchange column is maintained at a high temperature (e.g., 80 °C) to facilitate the separation of mannose from other sugars. Another approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is particularly well-suited for the separation of polar compounds like sugars.
The detection of this compound in HPLC systems can be achieved through various means. Refractive Index (RI) detection is a universal method for carbohydrates, but it offers limited sensitivity. Pulsed Amperometric Detection (PAD) provides high sensitivity for the direct analysis of electroactive carbohydrates without derivatization. However, for enhanced sensitivity and selectivity, especially in complex matrices, fluorescence and mass spectrometric detectors are often preferred, which typically require a derivatization step.
| Stationary Phase | Mobile Phase | Detector | Reference |
|---|---|---|---|
| Ascentis® Express HILIC | Acetonitrile:Water (75:25) | Evaporative Light Scattering Detector (ELSD) | thermofisher.com |
| Finepak GEL SA-121 anion-exchange | Gradient of Boric Acid and Guanidine Hydrochloride solutions | Fluorescence | researchgate.netmdpi.com |
| SUPELCOGEL™ Pb, 6% Crosslinked | HPLC water | Mass Spectrometry (MS) | creative-biolabs.com |
To overcome the challenges associated with the detection of non-chromophoric and non-fluorophoric molecules like this compound, pre-column or post-column derivatization is frequently employed. This chemical modification introduces a tag into the sugar molecule that possesses desirable properties for detection, such as strong UV absorbance or fluorescence, thereby significantly enhancing the sensitivity and selectivity of the analysis.
A widely used derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). The reaction of monosaccharides with PMP under alkaline conditions yields derivatives that can be detected with high sensitivity by UV spectrophotometry. This method has been successfully applied to the simultaneous determination of multiple monosaccharides, including mannose, in serum samples. The derivatization with PMP allows for the separation of the labeled sugars using a reversed-phase HPLC column, such as a C18 column. waters.comsynthinkchemicals.com
Another derivatization strategy involves the use of fluorescent tags. For instance, a post-column derivatization method can be employed where the eluate from the HPLC column is mixed with a reagent that reacts with the sugars to form fluorescent adducts. mdpi.com These adducts are then detected by a fluorescence detector, offering high sensitivity. While effective, derivatization can add complexity and time to the sample preparation process. rsc.org
In many research contexts, it is crucial to determine the complete monosaccharide profile of a sample rather than just the concentration of this compound. HPLC methods have been developed to allow for the simultaneous separation and quantification of this compound alongside other biologically relevant monosaccharides such as glucose, galactose, fructose (B13574), xylose, and fucose. waters.comsynthinkchemicals.com
Achieving baseline separation of these often isomeric or epimeric sugars is a significant analytical challenge. The choice of the HPLC column and mobile phase conditions is critical. For instance, a method utilizing a Poroshell EC-C18 column with a gradient elution of ammonium acetate buffer and acetonitrile has been shown to effectively separate PMP-derivatized mannose, glucose, and other monosaccharides. waters.com Similarly, HILIC chromatography can separate a wide range of monosaccharides in a single run. researchgate.net
The ability to quantify multiple monosaccharides simultaneously is highly valuable in fields such as glycobiology and clinical biomarker discovery, where the relative ratios of different sugars can be of significant interest. researchgate.net
| Monosaccharide | Analytical Method | Reference |
|---|---|---|
| Glucose | HPLC with PMP derivatization | waters.com |
| Galactose | HPLC with PMP derivatization | synthinkchemicals.com |
| Fructose | LC-MS/MS | researchgate.net |
| Xylose | HPLC with PMP derivatization | synthinkchemicals.com |
| Fucose | HPLC with PMP derivatization | synthinkchemicals.com |
| Glucosamine | HPLC with PMP derivatization | synthinkchemicals.com |
| Galactosamine | HPLC with PMP derivatization | synthinkchemicals.com |
| Glucuronic acid | HPLC with PMP derivatization | synthinkchemicals.com |
Mass Spectrometry (MS) Based Approaches
Mass spectrometry has become an indispensable tool for the analysis of monosaccharides and their conjugates due to its high sensitivity, specificity, and ability to provide structural information. MS-based methods are often coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC), to resolve complex mixtures before detection.
GC-MS is a powerful technique for the comprehensive profiling of monosaccharides in a sample. Due to the low volatility of sugars, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for GC analysis. masonaco.org Common derivatization methods include trimethylsilylation or acetylation. nih.gov
Following derivatization, the sample is injected into the gas chromatograph, where the different monosaccharide derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification and quantification. nih.gov GC-MS offers high resolution and sensitivity for monosaccharide analysis. nih.gov
LC-MS is a highly versatile and powerful technique for the analysis of intact glycans, including those containing this compound, such as high-mannose N-glycans. This approach combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.com HILIC is a commonly used separation mode in LC for glycan analysis, as it effectively separates glycans based on their size and polarity. thermofisher.com
The separated glycans are then introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that allows for the analysis of intact biomolecules. The mass spectrometer provides the molecular weight of the glycan, and by analyzing the isotopic distribution, the elemental composition can be inferred. LC-MS is particularly valuable for profiling the heterogeneity of glycosylation in glycoproteins. thermofisher.com
Beyond quantification and profiling, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the detailed structural elucidation of this compound-containing compounds. In an LC-MS/MS experiment, a specific ion of interest (a precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. rsc.org
The fragmentation pattern provides a wealth of structural information, including the sequence of monosaccharides, the positions of linkages between them, and the branching patterns within the glycan. By carefully analyzing the MS/MS spectra, the precise structure of this compound-containing oligosaccharides and glycans can be determined. rsc.org This level of detailed structural information is crucial for understanding the structure-function relationships of glycoconjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Metabolite Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural and quantitative information on molecules in a sample. nih.govresearchgate.net In the context of this compound, NMR is particularly valuable for tracing its metabolic pathways in vitro, ex vivo, or in vivo. researchgate.net The non-destructive nature of NMR allows for the monitoring of metabolic transformations over time without altering the biological system. nih.gov
The fundamental principle of NMR-based metabolite tracing involves the use of stable isotope-labeled substrates, such as ¹³C-labeled this compound. When introduced into a biological system, the ¹³C atoms act as a detectable tag. As the this compound is metabolized, the ¹³C label is incorporated into downstream metabolites. By acquiring a series of NMR spectra over time, researchers can track the appearance and disappearance of signals corresponding to the labeled this compound and its metabolic products. This provides direct evidence of metabolic routes and can be used to quantify the rates of metabolic fluxes. researchgate.net
Several NMR techniques are employed for this purpose:
¹H-NMR: Proton NMR can detect metabolites, but signals from complex biological fluids are often crowded and overlapping, which can make it difficult to unambiguously identify drug metabolites. springernature.com
¹³C-NMR: Directly detects the carbon backbone of molecules. When using ¹³C-labeled this compound, the enhanced signal from the labeled positions allows for clear identification of metabolites derived from the sugar, even at low concentrations. semanticscholar.org
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of directly bonded protons (¹H) and carbons (¹³C). It provides much higher resolution than 1D spectra, helping to resolve signal overlap, a common issue in complex biological samples. nih.gov For instance, an ¹H-¹³C HSQC spectrum can distinguish the specific signals of ¹³C-labeled mannose attached to proteins from other components in the sample. nih.gov
High-Resolution Magic-Angle Spinning (HRMAS) NMR: This technique allows for the analysis of semi-solid samples, such as tissues, providing metabolic information directly from intact biological specimens. nih.gov
A significant advantage of NMR in metabolomics is its ability to identify the exact location of the isotopic label within a molecule, which is more challenging with mass spectrometry-based methods. nih.gov This capability provides precise insights into the biochemical transformations that this compound undergoes.
Biosensor and Lectin-Based Detection Systems for this compound
Biosensors offer rapid, sensitive, and often real-time detection of specific molecules by combining a biological recognition element with a physical transducer. For this compound and mannose-containing structures, lectins are commonly used as the biological recognition element due to their high binding specificity to carbohydrates. nih.govnih.gov
Lectins are proteins that bind to specific sugar moieties. Concanavalin A (Con A), a lectin that selectively binds to mannose and glucose residues, is frequently used in the construction of biosensors. nih.govnih.gov These systems operate on the principle that the binding of a mannose-containing analyte to the immobilized lectin on a transducer surface generates a measurable signal.
Several types of transducers are used in these biosensors:
Electrochemical Biosensors: These sensors measure changes in electrical properties (such as current, potential, or impedance) upon the binding of the target analyte. For example, a sensor can be fabricated by modifying an electrode with a mannose derivative. When bacteria with mannose-binding proteins (like E. coli with FimH lectin) bind to the mannose on the electrode, it alters the electrochemical impedance, allowing for quantification of the bacteria. mdpi.commdpi.com
Optical Biosensors: These devices detect changes in optical properties, such as absorbance, fluorescence, or surface plasmon resonance (SPR), resulting from the binding event. nih.gov A nanoplasmonic biosensor using gold nanorods functionalized with mannose has been developed for the detection of Mannose-Binding Lectin (MBL) in human serum. acs.org The binding of MBL to the mannose on the nanorods causes a shift in the localized surface plasmon resonance (LSPR), which can be measured to quantify MBL levels. acs.org
Gravimetric Biosensors: Techniques like Quartz Crystal Microbalance (QCM) measure changes in mass. A QCM sensor with a gold crystal surface coated with mannose derivatives can detect E. coli by measuring the frequency shift that occurs when the bacteria bind to the surface, with the change in mass being proportional to the bacterial concentration. mdpi.com
These biosensors are applied not only for detecting mannose itself but more frequently for detecting molecules, pathogens, or cells that interact with mannose. This includes detecting pathogenic bacteria that use mannose residues for host cell adhesion or quantifying clinically relevant lectins like MBL. mdpi.commdpi.comacs.org
Table 1: Examples of Lectin-Based Biosensors for Mannose-Related Detection
| Biosensor Type | Recognition Element | Analyte | Transduction Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Electrochemical Impedance | p-carboxyphenylamino mannose (PCAM) on gold nanoparticles | Escherichia coli | Electrochemical Impedance Spectroscopy (EIS) | 2 CFU/mL | mdpi.com |
| Quartz Crystal Microbalance | 4-(N-mannosyl) benzoic acid (4-NMBA) | Escherichia coli | Gravimetric (Frequency Shift) | 3.7 CFU/mL | mdpi.com |
Advanced Sample Preparation Protocols for this compound Analysis in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices like plasma, serum, or urine is challenging due to the high complexity of these fluids and the presence of numerous interfering substances. chromatographyonline.com Proteins, salts, and phospholipids can interfere with analysis, and the presence of highly abundant structural isomers, particularly D-glucose (often at 100-fold higher concentrations), requires highly selective analytical methods. nih.govresearchgate.net Therefore, robust sample preparation is a critical prerequisite for reliable analysis. biotage.com
Advanced sample preparation protocols aim to isolate and concentrate this compound while effectively removing these interferences. biotage.com The choice of method depends on the sample type, the analyte concentration, and the subsequent analytical technique (e.g., HPLC, GC-MS, LC-MS/MS).
Commonly employed techniques include:
Protein Precipitation (PP): This is often the first step in preparing plasma or serum samples. It involves adding a precipitating agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), to denature and remove the bulk of proteins. chromatographyonline.comresearchgate.net The sample is then centrifuged, and the clear supernatant containing the smaller molecules like mannose is collected for further analysis. researchgate.net This method is fast and straightforward but may offer low selectivity. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.com While widely used, its application for highly polar molecules like mannose can be limited unless derivatization is performed to increase its hydrophobicity.
Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that has become a mainstay in bioanalytical sample preparation. chromatographyonline.com It uses a solid sorbent material packed into a cartridge or plate to retain the analyte of interest or the interfering components from the liquid sample. The analyte is then eluted with a suitable solvent. For sugars like mannose, specific SPE sorbents can be chosen to achieve separation from other matrix components. SPE protocols involve several steps: sorbent conditioning, sample loading, washing (to remove interferences), and analyte elution. chromatographyonline.com
Supported Liquid Extraction (SLE): This technique combines the principles of LLE with the format of SPE. The aqueous sample is loaded onto an inert solid support (diatomaceous earth). An immiscible organic solvent is then passed through the support to selectively extract the analytes, leaving behind unwanted interferences like salts and phospholipids. biotage.com
For many instrumental analyses, a derivatization step is included in the sample preparation protocol. This involves chemically modifying the mannose molecule to improve its volatility for gas chromatography or its ionization efficiency for mass spectrometry. However, modern LC-MS/MS methods are being developed to quantify D-mannose directly in serum after a simple protein precipitation step, demonstrating advancements in both sample preparation and instrumental sensitivity. nih.gov
Table 2: Comparison of Sample Preparation Techniques for Biological Fluids
| Technique | Principle | Key Advantages | Key Disadvantages | Applicability for this compound |
|---|---|---|---|---|
| Protein Precipitation (PP) | Use of acid or solvent to precipitate proteins. | Fast, simple, inexpensive. chromatographyonline.com | Low selectivity, risk of co-precipitation of analytes. chromatographyonline.com | Common first step for plasma/serum samples. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. biotage.com | Effective for targeted analyte extraction. | Can be labor-intensive; may require derivatization for polar analytes. | Less direct applicability unless mannose is derivatized. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. chromatographyonline.com | High selectivity and concentration capability. chromatographyonline.com | More time-consuming and costly than PP; requires method development. chromatographyonline.com | Effective for cleanup and isolation from complex matrices. |
Compound Table
| Compound Name |
|---|
| This compound |
| D-Mannose |
| D-Glucose |
| Perchloric acid |
| Acetonitrile |
| Concanavalin A |
| p-carboxyphenylamino mannose |
Cellular Uptake and Transport Mechanisms Relevant to L Mannose Research
Facilitated Diffusion Hexose (B10828440) Transporter Specificity for L-Mannose
Facilitated diffusion hexose transporters, primarily belonging to the Solute Carrier Family 2 (SLC2A) or Glucose Transporter (GLUT) group, are responsible for mannose transport into mammalian cells nih.gov. These transporters are located on the plasma membrane and facilitate the movement of sugars down their concentration gradient, a process that does not require direct energy input gusc.lv.
While GLUT transporters are known to transport mannose, no mannose-specific or -preferential transporters have been identified among the 14 distinct human GLUT transporters nih.gov. Most studies on GLUT substrate specificity focus on glucose and fructose (B13574), with mannose transport rarely assessed nih.gov. However, some GLUT isoforms do transport mannose:
GLUT1 (SLC2A1) : Mediates basal cellular glucose uptake and transports mannose, though its affinity for mannose is in the millimolar range oatext.comacs.orglife-science-alliance.org.
GLUT2 (SLC2A2) : A low-affinity transporter for glucose, galactose, mannose (Km ~125 mM), and fructose. It is predominantly expressed in the kidney, intestine, liver, and brain, where it facilitates the release of absorbed or reabsorbed glucose oatext.comnih.govfrontiersin.org.
GLUT3 (SLC2A3) : Primarily found in neurons and tissues with high energy demands, GLUT3 transports mannose with a higher affinity compared to GLUT1 life-science-alliance.orgnih.govfrontiersin.org.
Research indicates that mannose uptake in human cells involves a lower-affinity functional component associated with facilitated diffusion, and a higher-affinity component linked to intracellular trapping acs.org.
Table 1: Select Facilitated Diffusion Hexose Transporters and this compound Transport
| Transporter Name (Gene) | Substrates | Affinity for Mannose | Primary Location(s) | Function/Notes |
| GLUT1 (SLC2A1) | Glucose, Galactose, Mannose, Glucosamine oatext.com | Millimolar range acs.org | All cells and tissues (basal uptake) life-science-alliance.org | Mediates basal cellular glucose uptake life-science-alliance.org. |
| GLUT2 (SLC2A2) | Glucose, Galactose, Mannose, Fructose, Glucosamine oatext.comnih.gov | Low (Km ~125 mM) nih.gov | Kidney, Intestine, Liver, Brain oatext.comnih.gov | Facilitates release of absorbed/reabsorbed glucose nih.gov. |
| GLUT3 (SLC2A3) | Glucose, Galactose, Mannose, Maltose, Xylose, Dehydroascorbic acid nih.gov | High (compared to GLUT1) life-science-alliance.org | Neurons, tissues with high energy demand life-science-alliance.orgnih.gov | High transport capacity frontiersin.org. |
Sodium-Glucose Cotransporter (SGLT)-like this compound Transporters
Sodium-Glucose Cotransporters (SGLTs), members of the SLC5 gene family, are active transporters that utilize a sodium ion-glucose co-transport mechanism to move sugars into cells against their concentration gradient oatext.com. While SGLTs are primarily known for glucose transport, several reports describe SGLT-like mannose transporters, particularly in the intestine and kidney, where they may contribute to the absorption of dietary mannose or its recovery from urine nih.gov.
Key SGLT family members and their relevance to this compound transport include:
SGLT1 (SLC5A1) : A high-affinity, low-capacity Na+/glucose cotransporter primarily found on the apical membrane of enterocytes in the small intestine and in the kidney. While its preferred substrates are D-glucose and D-galactose, mannose is only slightly transported oatext.comsolvobiotech.comnih.gov.
SGLT4 (SLC5A9) : Identified as a sodium-dependent transporter with a higher affinity for mannose than glucose, suggesting a primary role in mannose transport and potentially mannose homeostasis researchgate.netnih.gov. It also transports fructose, glucose, and 1,5-anhydroglucitol researchgate.net. SGLT4 is mainly expressed in the small intestine and kidney researchgate.net.
SGLT5 (SLC5A10) : Exclusively expressed in the kidney, SGLT5 mediates sodium-dependent transport of mannose, fructose, glucose, and galactose. It exhibits high capacity transport for mannose and fructose, and is considered a kidney-specific mannose transporter, likely involved in renal reabsorption of mannose and fructose researchgate.netresearchgate.net.
Table 2: Select Sodium-Glucose Cotransporters and this compound Transport
| Transporter Name (Gene) | Substrates | Affinity for Mannose | Primary Location(s) | Function/Notes |
| SGLT1 (SLC5A1) | D-Glucose, D-Galactose, (slight Mannose) solvobiotech.com | Slight solvobiotech.com | Small Intestine (enterocytes), Kidney (proximal tubule) solvobiotech.com | High-affinity, low-capacity Na+/glucose cotransporter solvobiotech.com. |
| SGLT4 (SLC5A9) | Mannose, Glucose, Fructose, 1,5-Anhydroglucitol researchgate.net | High (primary substrate) researchgate.netnih.gov | Small Intestine, Kidney researchgate.net | Essential for mannose absorption/reabsorption and homeostasis researchgate.netnih.gov. |
| SGLT5 (SLC5A10) | Mannose, Fructose, Glucose, Galactose researchgate.net | High capacity researchgate.net | Kidney (exclusively) researchgate.net | Kidney-specific mannose transporter, reabsorbs mannose and fructose researchgate.netresearchgate.net. |
Nucleotide Sugar Transporters and GDP-L-Mannose Transport
This compound, once inside the cell, is phosphorylated to mannose-6-phosphate (B13060355) (Man-6-P) and then to mannose-1-phosphate (Man-1-P) nih.govpathbank.org. Man-1-P is subsequently converted to Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-Mannose) by mannose-1-phosphate guanylyltransferase, using GTP pathbank.org. GDP-Mannose (PubChem CID: 135515360) is a crucial nucleotide sugar that serves as a substrate for glycosyltransferase reactions, particularly in protein and lipid glycosylation pathbank.orgwikipedia.orgebi.ac.uk.
Nucleotide Sugar Transporters (NSTs) are essential for transporting activated monosaccharides, such as GDP-Mannose, from the cytosol (where they are synthesized) into the lumen of organelles like the Golgi apparatus and endoplasmic reticulum, where glycosylation occurs annualreviews.orgnih.govbiorxiv.org. NSTs belong to the SLC35 family of solute carriers nih.govplos.org.
While GDP-mannose is a naturally occurring nucleotide sugar in humans, a specific human NST dedicated solely to its transport has not been identified plos.org. However, studies in other eukaryotes, such as yeast (Vrg4) and Leishmania (LPG2), have characterized GDP-mannose transporters:
Vrg4 (Yeast) : The crystal structure of the GDP-mannose transporter Vrg4 from yeast has been resolved, showing that it acts as a strict antiporter requiring either GDP-mannose or guanine (B1146940) monophosphate (GMP) to function nih.gov. It exhibits higher apparent affinity for GDP-Mannose compared to GDP-fucose or GDP-glucose, indicating specific recognition of the sugar moiety nih.gov.
LPG2 (Leishmania) : Identified as a multi-specific transporter capable of transporting GDP-mannose, GDP-fucose, and GDP-arabinose scielo.brscielo.br. Its transport of GDP-mannose is fundamental for virulence in these organisms, making it a potential drug target nih.gov.
The transport of nucleotide sugars into these organelles is critical for maintaining glycosylation pathways, and defects in NSTs can lead to developmental and immune disorders nih.govscielo.br.
Bacterial Phosphotransferase Systems for Mannose Uptake
The bacterial phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS) is a primary mechanism for carbohydrate uptake in bacteria, including mannose wikipedia.orgebi.ac.ukgenome.jpuomustansiriyah.edu.iq. This system is unique because it simultaneously transports and phosphorylates the sugar substrate in a single energy-coupled step, utilizing phosphoenolpyruvate (PEP) as the energy source wikipedia.orgebi.ac.ukgenome.jp.
The PTS system involves several cytoplasmic phosphoryl transfer proteins: Enzyme I (EI), Histidine Phosphocarrier Protein (HPr), Enzyme IIA (IIA), and Enzyme IIB (IIB), as well as an integral membrane sugar permease (IIC) wikipedia.orgebi.ac.ukgenome.jp. The phosphorylation occurs in a cascade: PEP transfers its phosphoryl group to EI, then to HPr, then to EIIA, and finally to EIIB, which phosphorylates the sugar as it is transported through the membrane-bound EIIC wikipedia.orggenome.jp.
The Mannose (Man) family of PTS Enzyme II complexes (Man-PTS) is distinct among PTS permease families:
It is the only PTS family with a IID protein ebi.ac.ukwikipedia.org.
Its IIB constituent is phosphorylated on a histidyl residue, unlike other PTS families where it's a cysteyl residue ebi.ac.ukwikipedia.org.
Man-PTS permeases often exhibit broad specificity, transporting a range of sugars beyond just mannose, such as glucose, fructose, glucosamine, and N-acetylglucosamine in Escherichia coli ebi.ac.ukwikipedia.org.
The Man-PTS is crucial for mannose and glucose uptake in bacteria, with simultaneous phosphorylation of the sugar researchgate.net. It also plays a significant role in bacterial stress resistance and can regulate adaptive activities like virulence gene expression and biofilm formation researchgate.net. Furthermore, in some Gram-positive bacteria, the Man-PTS, particularly subunits IIC and IID, serves as a receptor for certain bacteriocins and can facilitate the penetration of bacteriophage lambda DNA across the inner membrane researchgate.netnih.govnih.gov.
Table 3: Components and Mechanism of Bacterial Phosphotransferase System (PTS) for Mannose Uptake
| Component | Role in PTS | Location | Notes |
| PEP | Energy source (phosphoryl donor) wikipedia.org | Cytoplasm | Phosphoenolpyruvate wikipedia.org. |
| Enzyme I (EI) | Initial phosphoryl acceptor from PEP wikipedia.org | Cytoplasm | Autophosphorylates using PEP genome.jp. |
| HPr | Phosphoryl carrier wikipedia.org | Cytoplasm | Receives phosphate (B84403) from EI genome.jp. |
| Enzyme II (EII) Complex | Sugar-specific permease; transports and phosphorylates sugar wikipedia.orgebi.ac.uk | Membrane-bound (IIC, IID) and Cytoplasmic (IIA, IIB) wikipedia.org | Consists of IIA, IIB, IIC, and sometimes IID domains wikipedia.orgebi.ac.uk. |
| EIIA | Phosphoryl acceptor from HPr wikipedia.org | Cytoplasm | Transfers phosphate to EIIB genome.jp. |
| EIIB | Phosphoryl acceptor from EIIA; phosphorylates sugar wikipedia.org | Cytoplasm (can be fused with IIC/IID) wikipedia.org | Phosphorylates on a histidyl residue in Man-PTS ebi.ac.uk. |
| EIIC | Integral membrane sugar permease; forms transport channel wikipedia.orgwikipedia.org | Membrane | Transports sugar into the cell genome.jp. |
| EIID | Component unique to Mannose (Man) family PTS ebi.ac.ukwikipedia.org | Membrane (can be fused with IIC) wikipedia.org | Plays a key role in sugar selection and use researchgate.net. |
Signaling Pathways and Molecular Mechanisms in L Mannose Research Contexts
L-Mannose Influence on Glycolytic and Nucleotide Metabolic Pathways
The metabolic fate of mannose is highly dependent on its stereoisomer. The pathways for D-mannose are well-characterized, whereas the influence of this compound on these central metabolic processes in mammals is not well understood and appears to be minimal.
In mammalian cells, D-mannose can enter the glycolytic pathway. It is first phosphorylated by the enzyme Hexokinase to produce D-mannose-6-phosphate . wikipedia.org This product is then isomerized by phosphomannose isomerase (MPI) to form Fructose-6-phosphate (B1210287) , which is a direct intermediate in glycolysis. wikipedia.orgstudy.com However, if MPI activity is low or overwhelmed, the accumulation of D-mannose-6-phosphate can competitively inhibit other enzymes in the glycolytic pathway, such as phosphoglucose isomerase, leading to a reduction in glycolytic flux and ATP production. nih.govresearchgate.net This inhibitory effect is the basis of D-mannose's observed anti-proliferative effects in certain cancer cells with low MPI expression. researchgate.net
In contrast, this compound is not a recognized substrate for mammalian hexokinase in the same manner and is generally not considered to enter these core metabolic pathways. nih.gov Some microorganisms, however, have evolved specific pathways to degrade L-isomers of sugars. For instance, certain bacteria can degrade this compound, and fungi have been shown to possess a non-phosphorylative oxidative pathway for the degradation of the structurally similar L-rhamnose (6-deoxy-L-mannose), which involves conversion to L-rhamnonate and ultimately cleavage to pyruvate and L-lactaldehyde. nih.govcdnsciencepub.com
Regarding nucleotide metabolism, studies on D-mannose have shown that its metabolic clogging can significantly disrupt the de novo synthesis of both purine and pyrimidine nucleotides. This disruption leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which can impair DNA replication and induce genomic instability in cancer cells. nih.gov There is currently no evidence to suggest that this compound has a similar effect, and it is presumed not to interfere with nucleotide biosynthesis in mammalian cells due to its metabolic inertness in these pathways.
| Metabolic Pathway | Established Influence of D-Mannose | Key Molecular Mediators (D-Mannose) | Status of this compound Interaction (Mammalian) |
|---|---|---|---|
| Glycolysis | Can enter glycolysis after conversion to Fructose-6-phosphate. High concentrations or low MPI can inhibit glycolysis via accumulation of Mannose-6-phosphate (B13060355). study.comnih.gov | Hexokinase, Phosphomannose Isomerase (MPI), Mannose-6-phosphate | Not known to be a substrate for key glycolytic enzymes; generally considered metabolically inert in this pathway. nih.gov |
| Nucleotide Synthesis | Metabolic disruption can impair de novo purine and pyrimidine synthesis, leading to dNTP depletion. nih.gov | Disruption of precursor supply from glycolysis | No documented influence; not expected to interfere due to lack of entry into precursor pathways. |
This compound in Plant Defense Signaling and Heavy Metal Tolerance
In plants, sugars can act as signaling molecules in addition to their metabolic roles. Research has demonstrated a distinct, stereospecific cellular response to D-mannose, which is not replicated by this compound.
Studies using Arabidopsis roots and maize cell cultures have shown that D-mannose can induce features characteristic of apoptosis, or programmed cell death. nih.gov This response includes oligonucleosomal DNA fragmentation and the release of cytochrome c from mitochondria, a key step in initiating the apoptotic cascade. When the effects of different diastereomers were evaluated, only D-mannose caused this response, while this compound, D-glucose, and D-galactose did not trigger the same cell death pathways. nih.gov This suggests a highly specific signaling role for D-mannose that cannot be fulfilled by its L-isomer.
Mannose-binding lectins are proteins involved in plant immunity that recognize mannose-containing glycans on the surface of pathogens, participating in defense signaling. bohrium.comnih.gov For example, jacalin, a mannose-binding lectin, has been shown to induce cell proliferation during tissue repair after wounding in Arabidopsis, an effect that is inhibited by the presence of mannose, suggesting a competitive binding mechanism. oup.com While these lectins are specific for mannose, their precise affinity for this compound versus D-Mannose can vary and is not always defined.
In the context of abiotic stress, D-mannose has been shown to alleviate cadmium (a heavy metal) toxicity in wheat. mdpi.com Foliar spraying of D-mannose reduced the accumulation of cadmium in the shoots and altered its chemical form in the roots, suggesting an influence on metal sequestration and transport. mdpi.com A mannose-specific lectin was also found to be induced by cadmium in I. lactea, pointing to a role for mannose-related signaling in heavy metal stress response. frontiersin.org Corresponding studies on the potential role of this compound in heavy metal tolerance have not been reported.
| Plant System / Process | Stressor / Signal | Observed Effect of D-Mannose | Observed Effect of this compound | Key Molecular Observations |
|---|---|---|---|---|
| Arabidopsis roots, Maize cells | Direct application | Induces apoptosis-like programmed cell death. nih.gov | No effect on cell death. nih.gov | D-mannose induces DNA laddering and cytochrome c release. nih.gov |
| Wheat (Triticum aestivum) | Cadmium (Cd) stress | Alleviates toxicity and reduces Cd accumulation in shoots. mdpi.com | Not studied | D-mannose alters subcellular distribution and chemical forms of Cd in roots. mdpi.com |
| General Plant Defense | Pathogen recognition | Binds to mannose-specific lectins, mediating immune signaling. bohrium.com | Hypothetically could interact with certain lectins, but specificity is unknown. | Lectins are key components of plant immunity. nih.gov |
This compound's Potential Role in Immune Cell Signaling Modulation (Hypothetical/Comparative)
The interaction of sugars with the immune system is a critical area of research, with D-mannose being a significant modulator of immune cell function. The potential role of this compound is largely hypothetical and based on comparing its structure to the well-established functions of D-mannose, particularly in relation to specific cell surface receptors.
A key player in mannose-related immune signaling is the Mannose Receptor (MR or CD206) , a C-type lectin found primarily on the surface of macrophages and immature dendritic cells. wikipedia.orgnih.gov This receptor recognizes terminal D-mannose, fucose, and N-acetylglucosamine residues on various glycoproteins and pathogens, playing a role in both innate and adaptive immunity through antigen internalization and presentation. wikipedia.orgnih.gov
Research has demonstrated several immunomodulatory effects of D-mannose:
Antigen Presentation: The mannose receptor on dendritic cells can bind to mannosylated antigens, leading to their internalization and presentation to T-cells, thereby initiating an adaptive immune response. wikipedia.orgpnas.org
T-Cell Regulation: D-mannose has been shown to promote the differentiation of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance. Furthermore, the mannose receptor on antigen-presenting cells can interact directly with the CD45 receptor on T-cells, inducing a tolerogenic T-cell phenotype. nih.gov
Given the high stereospecificity of receptor-ligand interactions, it is highly unlikely that this compound would bind to the Mannose Receptor (CD206) or other D-mannose-specific lectins with any significant affinity. Therefore, this compound is not expected to mediate the same immune-modulating effects as its D-isomer. Hypothetically, this compound would likely be inert in these specific signaling contexts. It would not promote antigen uptake via the mannose receptor, nor would it be expected to influence T-cell differentiation through these established D-mannose-dependent pathways. Any potential immunological activity of this compound would necessitate the existence of, as yet undiscovered, specific receptors or metabolic pathways capable of recognizing and responding to its unique stereochemistry.
| Immune Cell | Receptor/Pathway | Established Effect of D-Mannose | Potential Role/Interaction of this compound (Hypothetical) |
|---|---|---|---|
| Dendritic Cells, Macrophages | Mannose Receptor (CD206) | Binds D-mannose residues on antigens, leading to internalization, processing, and presentation to T-cells. wikipedia.orgpnas.org | Unlikely to bind due to stereospecificity of the receptor. Expected to have no role in this antigen presentation pathway. |
| T-Cells | TGF-β Signaling, CD45 Interaction | Promotes differentiation of regulatory T-cells (Tregs); induces a tolerogenic phenotype. nih.gov | Not expected to influence T-cell differentiation via these D-mannose-dependent mechanisms. |
| Macrophages | Innate Immune Signaling | Can modulate cytokine production. nih.gov | Not expected to trigger signaling through D-mannose recognition pathways. Any effect would require a distinct this compound specific receptor. |
Emerging Research Avenues and Future Directions for L Mannose
Development of L-Mannose as a Probe for Glycobiology Research
This compound and its derivatives are increasingly recognized as valuable tools for glycobiology research, offering unique insights into glycan structures and functions. Radiolabeled this compound, such as [2-³H]-Mannose, has historically served as a biosynthetic label for mannose-containing glycans, aiding in the elucidation and quantification of various biosynthetic pathways. nih.gov This specificity is advantageous because the catabolism of [2-³H]-Mannose releases ³HOH, which is rapidly diluted, preventing the labeling of other hexoses. nih.gov
Current advancements involve the design of this compound-containing probes with chemical reporters, enabling imaging, enrichment, profiling, and targeting of glycans. researchgate.net For instance, azido-(Z,Z)-farnesyl phosphoryl-β-D-mannose probes have been successfully used for selective labeling and visualization of mannose-containing glycolipids in mycobacteria, demonstrating the utility of biosynthetic incorporation strategies where the probe structure directs selective glycan labeling. ucsd.eduacs.org These probes facilitate the investigation of diverse biological roles of these glycans and their dynamics in cellular contexts. acs.org
Furthermore, natural products like pradimicins (PRMs) and benanomicins (BNMs) are being explored as this compound-binding agents. These compounds exhibit high specificity for D-mannose-containing glycans, discriminating them from other common monosaccharides. jst.go.jp While their aggregation in physiological conditions has been a limitation, derivatization strategies are being developed to suppress this aggregation, paving the way for their practical application as lectin mimics in glycobiological research. jst.go.jp
Advanced Analytical Techniques for Comprehensive this compound Metabolomics and Glycomics
The complexity of the metabolome and glycome necessitates advanced analytical techniques for comprehensive this compound research. No single analytical platform can detect all metabolites or glycans in a biological sample, leading to the integration of multiple technologies. researchgate.net
Key analytical approaches include:
Mass Spectrometry (MS): Often coupled with chromatographic techniques, MS is a primary tool for separating, detecting, characterizing, and quantifying metabolites and glycans. researchgate.netbrjac.com.br High-resolution instruments like Thermo Scientific Q Exactive Orbitrap LC-MS are used for precise identification and structural characterization of mannose-containing glycans, even in low-abundance glycoproteins. creative-proteomics.com
Chromatography (HPLC, GC-MS, UPLC, CE):
High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound in glycoproteins and complex biological samples, providing rapid and accurate quantification. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for measuring the contribution of this compound to N-glycans, particularly useful for volatile compounds. researchgate.netnih.govresearchgate.net GC×GC-MS, a two-dimensional system, enhances separation capacity and sensitivity for metabolomics. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE): These techniques, often coupled with MS, offer improved sensitivity and selectivity for detecting thousands of metabolites. researchgate.netbrjac.com.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about metabolites. researchgate.netnih.gov
Designing this compound-Based Reagents for Specific Biological Interventions
This compound's unique recognition by specific receptors and its role in cellular processes make it an attractive scaffold for designing targeted biological reagents. mdpi.comnih.gov
Emerging applications include:
Targeted Drug Delivery Systems: Mannose-modified drug delivery systems are being developed for applications such as cancer treatment. nih.gov The mannose receptor (MR), predominantly expressed on macrophages and immature dendritic cells, acts as an endocytic receptor with high binding affinity for branched and linear oligosaccharides. nih.govnottingham.ac.uk Multivalent mannose presentation on various templates (peptides, proteins, polymers, micelles, dendrimers) has shown promise for selective and efficient delivery of therapeutic agents to MR-expressing cells. nih.gov
Immune Modulation: Mannose plays a crucial role in cellular recognition and immune modulation. mdpi.com Conjugation of mannose with peptides or oligopeptides can specifically target immune cells through interactions with mannose receptors, enhancing the effectiveness of therapeutic interventions and facilitating immune modulation across a range of diseases. mdpi.com Targeting mannose receptors can also be employed in vaccine design to enhance antigen uptake and presentation, leading to more effective immune responses. nih.gov
Anti-inflammatory Agents: D-mannose has demonstrated anti-inflammatory properties, inhibiting neutrophil oxidative burst and attenuating inflammatory reactions. pnas.org Research is exploring its effects on macrophages and microglia in neuroinflammation, with studies showing that D-mannose can improve symptoms in experimental autoimmune encephalomyelitis (EAE) by reducing proinflammatory macrophages/microglia and increasing anti-inflammatory ones. pnas.org
Anticancer Effects: Recent research has shown direct anticancer effects of mannose both in vitro and in vivo, and it can enhance the effectiveness of existing cancer treatments like chemotherapy, radiotherapy, targeted therapy, and immunotherapy. nih.gov
Elucidation of this compound-Specific Biological Receptors and Transporters
The precise mechanisms by which this compound is recognized and transported within mammalian cells are critical for understanding its biological functions. While D-mannose receptors are well-characterized, the specific receptors and transporters for this compound are less understood, though some evidence points to their existence.
Known and emerging areas of research include:
Mannose-Specific Transporters: Mammalian cells possess mannose-specific transporters. Two types have been identified in mammalian cells: a sodium-dependent energy-requiring transporter on the brush-border surface of Caco-2 cells and a sodium-independent facilitated transporter on the basolateral surface of Caco-2 cells and other cell types. oup.com These transporters exhibit a Kuptake of 35-70 µM, similar to serum mannose concentrations, suggesting their role in supplying mannose for glycoprotein (B1211001) biosynthesis. oup.comnih.gov Notably, these transporters show limited inhibition by D-glucose, indicating their specificity. nih.gov
Mannose Receptor (MR/CD206): While primarily known for binding D-mannose, fucose, or N-acetylglucosamine-terminated glycoconjugates, the mannose receptor is a C-type lectin receptor predominantly expressed on macrophages, immature dendritic cells, and endothelial cells. nih.govnottingham.ac.uk It plays a critical role in endocytosis, antigen processing and presentation, and serum homeostasis by clearing glycoproteins. nih.govnottingham.ac.ukelsevier.eselsevier.es The MR's carbohydrate recognition domains (CRDs) exhibit high binding affinity for branched and linear oligosaccharides. nih.gov Further research is needed to determine if and how this compound, specifically, interacts with these or other related receptors.
Mannose 6-Phosphate Receptors (MPRs): The cation-independent mannose 6-phosphate receptor (CI-MPR) and cation-dependent mannose 6-phosphate receptor (CD-MPR) are crucial for transporting lysosomal enzymes tagged with M6P from the Golgi to lysosomes. pnas.orgresearchgate.netembopress.org While these receptors primarily recognize M6P, which is typically derived from D-mannose, understanding the broader specificity of these receptors and whether they might, in any context, interact with this compound or its phosphorylated forms remains an area for further investigation.
Bacterial Mannose Transporters: In bacteria, the mannose transporter of the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is well-characterized, consisting of subunits like ManX, ManY, and ManZ. wikipedia.orgnih.gov This system transports and simultaneously phosphorylates sugar substrates. wikipedia.org While distinct from mammalian systems, insights from bacterial mannose transport mechanisms can inform the search for and characterization of novel this compound transporters in other organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
